molecular formula C19H22N6O3 B12243129 2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one

2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one

Cat. No.: B12243129
M. Wt: 382.4 g/mol
InChI Key: WPEGFNUQANKIRT-UHFFFAOYSA-N
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Description

2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one typically involves multistep reactions. Key steps include the formation of the imidazo[1,2-b]pyridazin-6-yl moiety, followed by its functionalization and coupling with piperidine and dihydropyridazinone units. Common synthetic methodologies include multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-methyl-6-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]pyridazin-3-one

InChI

InChI=1S/C19H22N6O3/c1-13-11-25-16(20-13)4-5-17(22-25)28-12-14-7-9-24(10-8-14)19(27)15-3-6-18(26)23(2)21-15/h3-6,11,14H,7-10,12H2,1-2H3

InChI Key

WPEGFNUQANKIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=NN(C(=O)C=C4)C

Origin of Product

United States

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